![molecular formula C33H36N2O7S B1532709 Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH CAS No. 1926163-08-7](/img/structure/B1532709.png)
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Overview
Description
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is an amino acid derivative, also known as Fmoc-Val-Cys-Dmp-pro-OH, which is widely used in the synthesis of peptides and proteins. This compound has become increasingly popular in the scientific community due to its ability to facilitate the synthesis of peptides and proteins, as well as its ability to increase the efficiency of the synthesis process. This compound is used in a variety of applications, including protein and peptide synthesis, drug development, and biochemistry.
Scientific Research Applications
Peptide Synthesis Applications
Pseudo-prolines in Peptide Synthesis : Pseudo-prolines (psi Pro) are used in solid-phase peptide synthesis (SPPS) as a temporary protection technique for amino acids like serine, threonine, and cysteine. These novel building blocks help in synthesizing large peptides and prevent peptide aggregation and beta-sheet formation, demonstrating the potential of psi Pro to solubilize otherwise sparingly or completely insoluble peptides (Mutter et al., 1995).
Stereocontrol in Pseudo-proline Formation : Research has shown that stereocontrol can be achieved during the formation of 2-C mono-arylated pseudo-prolines, like Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, by aromatic stacking interaction. This control is crucial in peptide synthesis for maintaining the correct 3D structure of peptides (Keller et al., 1999).
Photosynthesis Research
Chlorophyll Fluorescence and Oxygen Evolution : Studies in barley thylakoids treated with cyclodextrins, which are structurally similar to Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, have shown a relationship between chlorophyll a fluorescence induction and oxygen evolution. This research is significant in understanding photosystem II (PSII) in plants (Sridharan et al., 2002).
PSII Photoinhibition : Studies have utilized chlorophyll fluorescence techniques to assess photoinhibition of photosynthesis in PSII, which is relevant in understanding how similar compounds to Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH might interact with photosynthetic systems (Torzillo et al., 1998).
Additional Applications
Deprotection of Fmoc Group : A novel method for the deprotection of the Fmoc group, which is a component of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, has been developed under neutral hydrogenation conditions. This is crucial for peptide synthesis where Fmoc groups are commonly used as protective groups (Maegawa et al., 2009).
Antibacterial Composite Materials : The development of biomedical materials using Fmoc-decorated self-assembling building blocks for antibacterial purposes signifies the broader application of Fmoc-related compounds in medical and material science fields (Schnaider et al., 2019).
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCLBUVPYODEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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